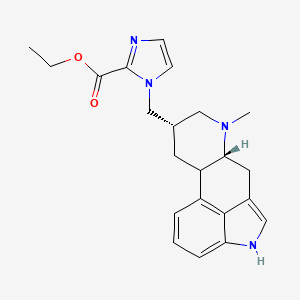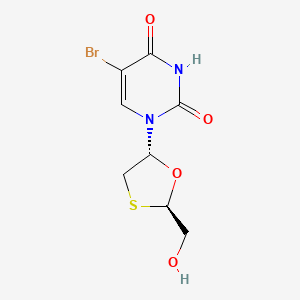
2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-4-((2-nitro-3-(trifluoromethyl)phenyl)azo)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-4-((2-nitro-3-(trifluoromethyl)phenyl)azo)- is a complex organic compound known for its vibrant color properties and applications in various scientific fields. This compound is part of the azo dye family, characterized by the presence of the azo group (-N=N-) which links two aromatic rings. The compound’s structure includes a naphthalene ring, a phenyl group, and a nitro group, contributing to its unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-4-((2-nitro-3-(trifluoromethyl)phenyl)azo)- typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2-nitro-3-(trifluoromethyl)aniline. This involves treating the aniline derivative with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 3-hydroxy-2-naphthalenecarboxamide in an alkaline medium. This step forms the azo bond, resulting in the formation of the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and naphthalene rings, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction of the azo group can yield amines. This reaction is typically carried out using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium dithionite, hydrogen gas with palladium on carbon.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.
Major Products Formed
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
科学的研究の応用
2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-4-((2-nitro-3-(trifluoromethyl)phenyl)azo)- has diverse applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes. Its stability and vibrant color make it useful in studying reaction mechanisms and kinetics.
Biology: Employed in staining techniques for microscopy, helping to visualize cellular components and structures.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics, providing bright and durable colors.
作用機序
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets and pathways involved include:
Binding to Proteins: The compound can bind to proteins, altering their structure and function, which is useful in staining and visualization techniques.
Electron Transfer: The azo group can participate in electron transfer reactions, making the compound useful in redox chemistry.
類似化合物との比較
Similar Compounds
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-: Similar in structure but with a methyl group instead of the nitro and trifluoromethyl groups.
2-Naphthalenecarboxamide, 3-hydroxy-N-1-naphthalenyl-: Contains a naphthyl group instead of the phenyl group.
Uniqueness
The presence of the nitro and trifluoromethyl groups in 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-4-((2-nitro-3-(trifluoromethyl)phenyl)azo)- imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. These groups also enhance its color properties, making it a more effective dye.
This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications, distinguishing it from other similar compounds.
特性
CAS番号 |
440-25-5 |
|---|---|
分子式 |
C24H15F3N4O4 |
分子量 |
480.4 g/mol |
IUPAC名 |
3-hydroxy-4-[[2-nitro-3-(trifluoromethyl)phenyl]diazenyl]-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C24H15F3N4O4/c25-24(26,27)18-11-6-12-19(21(18)31(34)35)29-30-20-16-10-5-4-7-14(16)13-17(22(20)32)23(33)28-15-8-2-1-3-9-15/h1-13,32H,(H,28,33) |
InChIキー |
VHMVZPREKXDLPC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=CC(=C4[N+](=O)[O-])C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


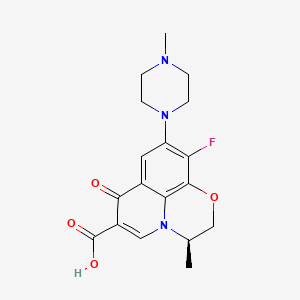


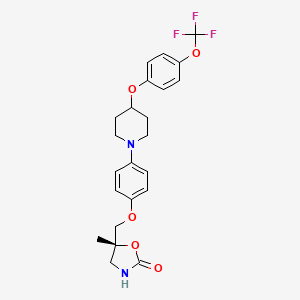

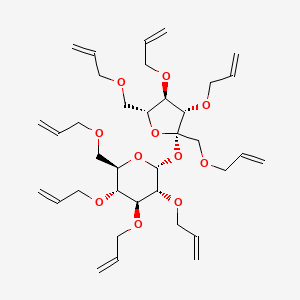

![[(2R,5S)-5-[6-(methylamino)purin-7-yl]-1,3-oxathiolan-2-yl]methanol](/img/structure/B12780468.png)
